An In-depth Technical Guide to 2,7-Dichloroquinazoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,7-Dichloroquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,7-dichloroquinazoline, a key heterocyclic intermediate. As a Senior Application Scientist, this document synthesizes core physicochemical data, validated experimental protocols, and insights into its application in medicinal chemistry, designed to empower researchers in their drug discovery and development endeavors.
Core Molecular Attributes and Physicochemical Properties
2,7-Dichloroquinazoline is a disubstituted quinazoline, a class of heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The strategic placement of chlorine atoms at the 2 and 7 positions imparts specific reactivity and properties that are highly valuable for chemical synthesis and drug design.
Structural and Identification Data
The fundamental identity of 2,7-dichloroquinazoline is established by its unique chemical structure and associated identifiers.
Caption: Chemical structure of 2,7-dichloroquinazoline with IUPAC numbering.
Table 1: Key Identifiers and Molecular Formula
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2,7-dichloroquinazoline | |
| CAS Number | 67092-19-7 | [1][2][3] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][2][3] |
| Synonyms | Quinazoline, 2,7-dichloro- |[1][2] |
Physicochemical Data Summary
The physical properties of a compound are critical for its handling, formulation, and reaction setup. The data below has been compiled from various chemical suppliers and databases.
Table 2: Physicochemical Properties of 2,7-Dichloroquinazoline
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 199.04 g/mol | [1][2] |
| Exact Mass | 197.9751535 Da | [1][4] |
| Monoisotopic Mass | 197.9751535 Da | [1][4] |
| Melting Point | 165 °C (recrystallized from ligroine) | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1][4] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Complexity | 165 |[1] |
Expert Insights: The melting point of 165 °C suggests that 2,7-dichloroquinazoline is a stable, crystalline solid at room temperature, which simplifies handling and storage. Its XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting it will have good solubility in a range of common organic solvents, a crucial factor for its utility in synthesis. The two nitrogen atoms can act as hydrogen bond acceptors, which can influence its solubility and interactions with biological targets.
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for the 2,7-dichloro isomer are not as prevalent as for its 2,4- and 4,7-dichloro counterparts, the synthesis can be logically inferred from established quinazoline chemistry. The most common route involves the chlorination of a corresponding quinazolinone precursor.
Proposed Synthetic Workflow
The synthesis of 2,7-dichloroquinazoline would logically start from 7-chloro-2,4(1H,3H)-quinazolinedione, which is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
Caption: Proposed synthetic workflow for 2,7-dichloroquinazoline.
Experimental Protocol: Chlorination of 7-Chloro-4(3H)-quinazolinone (Analogous Synthesis)
This protocol is adapted from the well-documented synthesis of the isomeric 4,7-dichloroquinazoline and serves as a robust starting point for the synthesis of the 2,7-dichloro target.[5] The underlying principle—the conversion of a hydroxyl group on the quinazoline ring to a chloride using phosphorus oxychloride—is directly applicable.
Objective: To convert the precursor 7-chloro-quinazolinone to 2,7-dichloroquinazoline.
Materials:
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7-chloro-4(3H)-quinazolinone (or the appropriate 7-chloro-quinazolinone precursor)
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Phosphorus oxychloride (POCl₃)
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Toluene
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Screw-cap reaction vial or round-bottom flask with reflux condenser
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Heating mantle or oil bath
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry screw-cap vial, add the 7-chloro-quinazolinone precursor (1.0 equivalent).
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 10 equivalents or as solvent) to the vial. Causality Note: POCl₃ serves as both the chlorinating agent and the solvent in many cases, ensuring the reaction proceeds to completion.
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Heating: Seal the vial securely and place it in a preheated oil bath at 100-110 °C. The reaction should be heated for approximately 3-5 hours. Monitor the reaction progress by TLC if possible.
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Workup - POCl₃ Removal: After the reaction is complete (as indicated by the consumption of starting material), allow the mixture to cool to room temperature. Carefully concentrate the solution under vacuum using a rotary evaporator to remove the excess POCl₃. Trustworthiness Check: It is critical to remove all residual POCl₃ as it can interfere with subsequent steps and purification. Azeotropic distillation is a highly effective method for this.
-
Azeotropic Distillation: Add toluene to the residue and concentrate again under vacuum. Repeat this process three times to ensure complete removal of any remaining POCl₃.[5]
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Isolation: The resulting residue is the crude 2,7-dichloroquinazoline product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ligroine, to yield pure crystalline 2,7-dichloroquinazoline.[1]
Reactivity and Applications in Drug Discovery
The synthetic utility of 2,7-dichloroquinazoline is rooted in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the 7-position. This allows for selective, stepwise functionalization of the quinazoline scaffold, a cornerstone of modern medicinal chemistry.
Key Reactions and Mechanistic Considerations
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Nucleophilic Aromatic Substitution (SₙAr): This is the most important reaction for this scaffold. Amines, alcohols, and thiols can be introduced by displacing the chlorine atoms. The greater reactivity of the C2-Cl allows for selective reaction at this position by controlling stoichiometry and reaction conditions (e.g., lower temperatures). Subsequent, more forcing conditions can then be used to substitute the C7-Cl. This stepwise approach is fundamental to building molecular diversity.
